- Coordinated molecularly imprinted-based ratiometric sensor for electrochemical sensing of hazardous ciprofloxacin based on nitrogen and sulfur co-doped porous carbon/silver nanoparticles hybrid, Microchemical Journal, 2023, 193,

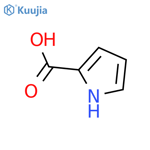

Cas no 931-03-3 (1H-Pyrrole-3-carboxylic acid)

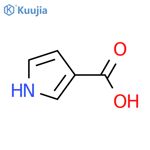

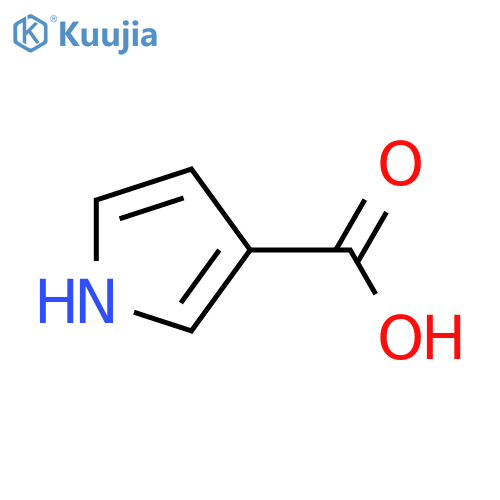

1H-Pyrrole-3-carboxylic acid structure

Nome del prodotto:1H-Pyrrole-3-carboxylic acid

1H-Pyrrole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Pyrrole-3-carboxylic acid

- Pyrrole-3-carboxylic Acid

- C5H5NO2

- 3-CARBOXYPYRROLE

- PYHrole-3-carboxylic Acid

- PYRROLE-3-CARBOXYLIC

- PYRROLE-3-CARBOXYLIC ACID HYDRATE

- Pyrrole-3-carboxylic acid (6CI, 7CI, 8CI)

- MFCD00800594

- AC-709

- CHEBI:68076

- PKN

- 1H-pyrrole-3-carboxylicacid

- Q27136569

- Z1154253207

- 3-pyrrolecarboxylic acid

- Q-101890

- P1899

- BDBM50543165

- CHEMBL79155

- EN300-73588

- FT-0649423

- 931-03-3

- 931-03-3 336100-46-0(hydrate)

- 1H-pyrrol-3-carbonsäure

- 1h-pyrrole-3-carboxylic acid anhydrous

- NoName_35

- 3-pyrrole-carboxylic acid

- D4DY7P2L2D

- FG-0412

- SY004601

- AKOS005146214

- CS-W002692

- AM20120340

- DTXSID90900989

- pyrrole 3-carboxylic acid

- 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylicacid

- SCHEMBL153032

- Pyrrole-3-carboxylic acid, >=96%

- MB01464

- BCP08157

- DOYOPBSXEIZLRE-UHFFFAOYSA-N

- DB-016186

- STL554792

- pyrrole-3-carboxylate

- BBL100998

-

- MDL: MFCD00800594

- Inchi: 1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)

- Chiave InChI: DOYOPBSXEIZLRE-UHFFFAOYSA-N

- Sorrisi: O=C(C1=CNC=C1)O

- BRN: 108642

Proprietà calcolate

- Massa esatta: 111.03200

- Massa monoisotopica: 111.032

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 103

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 53.1A^2

- XLogP3: 0.2

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.383g/cm3

- Punto di fusione: 148°C(dec.)(lit.)

- Punto di ebollizione: 340.3ºCat760mmHg

- Punto di infiammabilità: 159.6℃

- Indice di rifrazione: 1.604

- Coefficiente di ripartizione dell'acqua: Soluble in water.

- PSA: 53.09000

- LogP: 0.71290

1H-Pyrrole-3-carboxylic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H319

- Dichiarazione di avvertimento: P264-P280-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-36

- Istruzioni di sicurezza: 26

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Sealed in dry,Room Temperature

1H-Pyrrole-3-carboxylic acid Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1H-Pyrrole-3-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23156-100mg |

1H-Pyrrole-3-carboxylic acid |

931-03-3 | 98% | 100mg |

¥25.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-1g |

Pyrrole-3-carboxylic acid |

931-03-3 | 98% | 1g |

¥81.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-5g |

Pyrrole-3-carboxylic acid |

931-03-3 | 98% | 5g |

¥457.00 | 2024-04-25 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032597-1g |

1H-Pyrrole-3-carboxylic acid |

931-03-3 | 95% | 1g |

¥80 | 2024-05-20 | |

| Key Organics Ltd | FG-0412-10G |

1H-pyrrole-3-carboxylic acid |

931-03-3 | >97% | 10g |

£80.00 | 2025-02-09 | |

| Chemenu | CM198592-5g |

1H-Pyrrole-3-carboxylic acid |

931-03-3 | 95%+ | 5g |

$76 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046917-25g |

Pyrrole-3-carboxylic acid |

931-03-3 | 98% | 25g |

¥1622.00 | 2024-04-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H55383-250mg |

Pyrrole-3-carboxylic acid, 98+% |

931-03-3 | 98+% | 250mg |

¥2330.00 | 2023-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124050-500MG |

1H-pyrrole-3-carboxylic acid |

931-03-3 | 97% | 500MG |

¥ 105.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124050-10G |

1H-pyrrole-3-carboxylic acid |

931-03-3 | 97% | 10g |

¥ 1,062.00 | 2023-04-12 |

1H-Pyrrole-3-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Cupric chloride ; 3 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles, Journal of Organic Chemistry, 1990, 55(26), 6317-28

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Functionalization of 2-Trifluoromethyl-1H-pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2-(Trifluoromethyl)prolines, European Journal of Organic Chemistry, 2020, 2020(25), 3896-3905

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Product subclass 14: aryllithium and hetaryllithium compounds, Science of Synthesis, 2006, 8, 357-426

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Structure of batrachotoxin, a steroidal alkaloid from the Colombian arrow poison frog, phyllobates aurotaenia, and partial synthesis of batrachotoxin and its analogs and homologs, Journal of the American Chemical Society, 1969, 91(14), 3931-8

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 24 h, rt

Riferimento

- A new synthetic route to 3-polyfluoroalkyl-containing pyrroles, Tetrahedron Letters, 2008, 49(7), 1184-1187

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity, Journal of Medicinal Chemistry, 2020, 63(17), 9464-9483

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Methanol

Riferimento

- The protecting-directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles, Journal of the Chemical Society, 1983, (1), 93-102

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Preparation of novobiocin analogs having modified glycoside moieties as antitumor agents, United States, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Chlorodimethylaluminum Solvents: Toluene , Hexane ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.3 Reagents: Sodium carbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.3 Reagents: Sodium carbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Carboxylation of indoles and pyrroles with CO2 in the presence of dialkylaluminum halides, Tetrahedron Letters, 2009, 50(31), 4512-4514

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- A facile and efficient synthesis of pyrrole-3-carboxylic acid from pyrrole, Organic Preparations and Procedures International, 1986, 18(4), 283-5

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Lithium tert-butoxide Solvents: Dimethylformamide ; 24 h, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

- Synthesis of cyclic chiral α-amino boronates by copper-catalyzed asymmetric dearomative borylation of indoles, Chemical Science, 2018, 9(26), 5855-5859

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Product class 13: 1H-pyrroles, Science of Synthesis, 2002, 9, 441-552

Synthetic Routes 15

Condizioni di reazione

Riferimento

- 3-Lithiopyrroles by halogen-metal interchange of 3-bromo-1-(triisopropylsilyl)pyrroles. Synthesis of verrucarin E and other 3-substituted pyrroles, Helvetica Chimica Acta, 1984, 67(4), 1168-72

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- Synthesis of pyrrole-3-carboxylic acid, Yingyong Huagong, 2013, 42(5), 860-862

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Sodium hypochlorite Catalysts: Sodium hydroxide Solvents: Water ; 1 h, 100 °C; 100 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt

Riferimento

- Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst, Letters in Organic Chemistry, 2018, 15(6), 534-539

1H-Pyrrole-3-carboxylic acid Raw materials

- 1H-Pyrrole-3-carboxylic acid, 1-[tris(1-methylethyl)silyl]-

- 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(TRIPHENYLMETHYL)-

- 1H-Pyrrole-3-carboxylicacid, 1-(phenylsulfonyl)-

- 3-Buten-2-ol, 2-(aminomethyl)-1-chloro-4-ethoxy-1,1-difluoro-, (3E)-

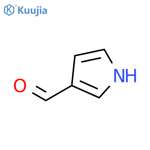

- 1H-Pyrrole-3-carbaldehyde

- 1-Tosyl-1H-pyrrole-3-carboxylic Acid

- 1-[tris(propan-2-yl)silyl]-1H-pyrrole

- 1H-Pyrrole-3-carboxylic acid

1H-Pyrrole-3-carboxylic acid Preparation Products

1H-Pyrrole-3-carboxylic acid Letteratura correlata

-

Angeliki Giannoulis,Katrin Ackermann,Alexey Bogdanov,David B. Cordes,Catherine Higgins,Joshua Ward,Alexandra M. Z. Slawin,James E. Taylor,Bela E. Bode Org. Biomol. Chem. 2023 21 375

-

Soumya Rastogi,Estelle Marchal,Imam Uddin,Brandon Groves,Julie Colpitts,Sherri A. McFarland,Jeffery T. Davis,Alison Thompson Org. Biomol. Chem. 2013 11 3834

-

Sajita Shah,Chaemin Lee,Hyukjae Choi,Jaya Gautam,Hyeonjin Jang,Geum Jin Kim,Yu-Jeong Lee,Chhabi Lal Chaudhary,Sang Won Park,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2016 14 4829

-

Varun Bhardwaj,Divya Gumber,Vikrant Abbot,Saurabh Dhiman,Poonam Sharma RSC Adv. 2015 5 15233

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem. 2014 5 5247

931-03-3 (1H-Pyrrole-3-carboxylic acid) Prodotti correlati

- 64276-66-0(4-Methyl-1H-pyrrole-3-carboxylic acid)

- 336100-46-0(Pyrrole-3-carboxylic acid hydrate)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 1824424-50-1(Pyrano[3,4-c]pyrrole-3a(4H)-carboxylic acid, hexahydro-)

- 2228354-79-6(2,2-dimethyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol)

- 2227771-20-0((3R)-3-(3-tert-butyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid)

- 4125-11-5(4-Ethyl-4-methylpiperidine hydrochloride)

- 897094-27-8(1-(4-methylphenyl)methylpiperidine-4-carboxylic acid)

- 2229404-06-0(2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol)

- 1354010-42-6((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:931-03-3)1H-Pyrrole-3-carboxylic acid

Purezza:99%/99%

Quantità:100g/25g

Prezzo ($):921.0/230.0